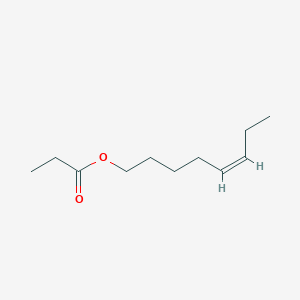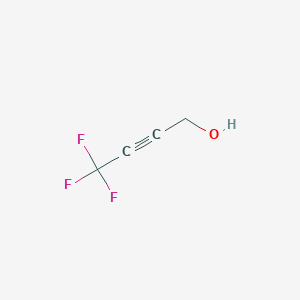
4,4,4-Trifluorobut-2-YN-1-OL
Overview
Description
“4,4,4-Trifluorobut-2-YN-1-OL” is a chemical compound with the molecular formula C₄H₃F₃O . It is also known as “4,4,4-Trifluorocrotyl alcohol” and "(2E)-4,4,4-trifluoro-2-buten-1-ol" .
Synthesis Analysis
The synthesis of “this compound” involves a three-stage process . The first stage involves the reaction of 3,3,3-trifluoroprop-1-yne with n-butyllithium in diethyl ether and pentane at -78℃ . The second stage involves the addition of formaldehyde in diethyl ether and pentane at temperatures ranging from -78℃ to 0℃ . The final stage involves the addition of water and ammonium chloride in diethyl ether and pentane at 0℃ .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code "1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2" .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 124.06 g/mol .
Scientific Research Applications
Isomerization and Formation of Saturated Ketones
4,4,4-Trifluorobut-2-yn-1-ol has been utilized in the isomerization process to form saturated ketones. This transformation has been demonstrated to occur in a highly stereoselective fashion under metal-free conditions, using bases like DBU at refluxing temperatures in toluene. The use of optically active substrates further emphasizes the stereoselectivity of this transformation (Hamada et al., 2017).
Preparation and Conversion to Aromatic Compounds
Research has shown the successful preparation of 4,4,4-trifluorobut-2-yn-1-ones from the oxidation of corresponding propargylic alcohols. These are used as Michael acceptors for constructing aromatic and heteroaromatic compounds, indicating the compound's utility in the synthesis of complex organic structures (Yamazaki et al., 2021).
Synthesis of Trifluoromethylated Allenes
A novel synthetic pathway has been developed for trifluoromethylated allenes using 4,4,4-trifluorobut-2-yn-1-ols. This process involves transformation into vinylic iodides and zinc-mediated beta-elimination, leading to the formation of target molecules in good to excellent yields (Yamazaki et al., 2006).
Catalytic Reactions
This compound is used in catalytic reactions like the Tsuji-Trost reaction, catalyzed by palladium nanoparticles. This reaction involves various nucleophiles, leading to diverse synthetic transformations, such as hydrogenation and Diels-Alder reaction (Hemelaere et al., 2015).
Iodocyclization to Oxaphospholenes
The compound has been employed in the iodocyclization of fluorine-containing allenic phosphonates, resulting in the formation of trifluoromethylated oxaphospholenes under mild conditions (Li et al., 2010).
Synthesis of Pyridin-imines
It's also used in the synthesis of a novel series of 1-substituted 4-(trifluoromethyl)-5-(alkan-1-ol)-pyridin-2(1H)-imines, illustrating its versatility in creating diverse organic compounds (Marangoni et al., 2017).
Safety and Hazards
“4,4,4-Trifluorobut-2-YN-1-OL” is classified as a dangerous substance . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause severe skin burns and eye damage . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is a relatively new and less-studied molecule
Mode of Action
It’s known that the compound has a unique structure with a triple bond and three fluorine atoms attached to the same carbon, which could potentially interact with biological targets in a specific manner .
Biochemical Pathways
Given the unique structure of this compound, it might be involved in specific biochemical reactions or pathways . More research is needed to elucidate these pathways and their downstream effects.
properties
IUPAC Name |
4,4,4-trifluorobut-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3O/c5-4(6,7)2-1-3-8/h8H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNANDGYRIHOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113439-92-2 | |
| Record name | 4,4,4-trifluorobut-2-yn-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some interesting reactions 4,4,4-Trifluorobut-2-yn-1-ol can undergo?
A1: this compound displays interesting reactivity with active manganese(IV) oxide. Instead of a simple oxidation of the alcohol group to a ketone, novel products like (E)-1,3-Dibenzoyl-2-trifluoromethylpropene and 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol are formed. [] This highlights the unique reactivity influenced by the trifluoromethyl and alkyne functional groups present in the molecule.
Q2: What are the structural features of (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, a product arising from this compound oxidation?
A2: (E)-1,3-Dibenzoyl-2-trifluoromethylpropene exhibits a shortened C-C bond [1.490 (7) Å] in the benzoyl group conjugated to the propene double bond compared to the unconjugated benzoyl group [1.527 (6) Å]. Interestingly, the propene double bond itself is quite short at 1.312 (7) Å, indicating strong double bond character despite the conjugation. []
Q3: Besides (E)-1,3-Dibenzoyl-2-trifluoromethylpropene, what other unusual product is formed from this compound oxidation?
A3: The oxidation of this compound with active manganese(IV) oxide also yields 3-Benzoyl-6-phenyl-2,4-bis(trifluoromethyl)-2H-pyran-2-ol. [] This complex structure suggests a multi-step reaction mechanism involving cyclization and further oxidation steps.
Q4: Where can I find information on the preparation methods for this compound?
A4: Details on the synthesis and reactions of this compound, along with the related compound 4,4,4-Trifluorobut-2-ynoic acid, can be found in the paper "Fluorinated acetylenes, Part 7 [], Preparation and some reactions of 4,4,4-trifluorobut-2-ynoic acid and 1-phenyl-4,4,4-trifluorobut-2-yn-1-ol". [] This paper serves as a starting point for understanding the fundamental chemistry of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



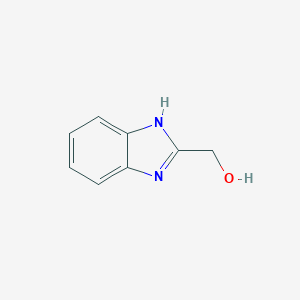
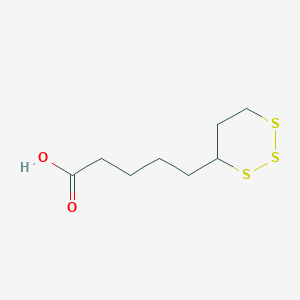


![2-Methyl-5,6,7,8-tetrahydro-4H-[1]benzothieno[2,3-d][1,3]oxazin-4-one](/img/structure/B177608.png)
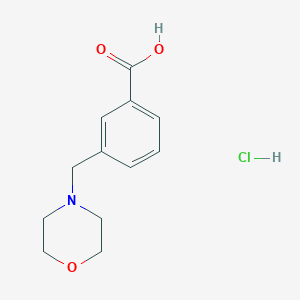
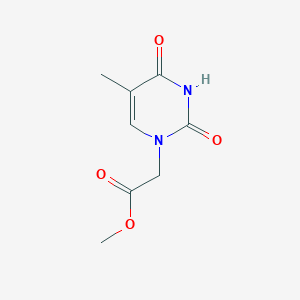
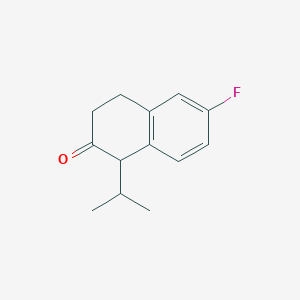

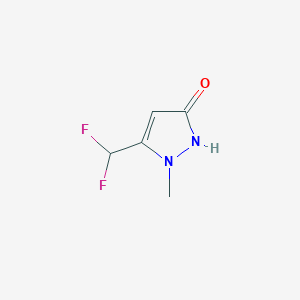
![1-Oxo-2,3-dihydro-1H-benzo[d]pyrrolo[2,1-b]-thiazole-3a-carboxylic acid](/img/structure/B177620.png)
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B177628.png)
